Corydamine

Übersicht

Beschreibung

Corydamine is a pharmacologically active isoquinoline alkaloid isolated from Corydalis tubers. It is known for its diverse biological activities, including antiacetylcholinesterase, antiallergic, antinociceptive, and gastric emptying activities .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Corydamine can be synthesized through various methods. One approach involves the use of streptomyces griseus microorganisms for biotransformation . Another method includes the reductive methylation of this compound to produce a tertiary base, which is then converted into the desired compound .

Industrial Production Methods

Industrial production of this compound often involves biotransformation techniques using specific microorganisms. This method is preferred due to its efficiency and the ability to produce the compound in large quantities .

Analyse Chemischer Reaktionen

Types of Reactions

Corydamine undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include formaldehyde, methyl iodide, and S-adenosyl methionine . The conditions for these reactions vary depending on the desired product and the specific reaction being performed.

Major Products Formed

The major products formed from the reactions involving this compound include corydaline and other related isoquinoline alkaloids .

Wissenschaftliche Forschungsanwendungen

Corydamine has a wide range of scientific research applications, including:

Wirkmechanismus

Corydamine exerts its effects through various molecular targets and pathways. For example, it suppresses cell proliferation and metastasis by arresting the cell cycle in the G1/G0 phase and inducing apoptosis via the mitochondrial pathway . Additionally, it inhibits acetylcholinesterase, which is involved in the breakdown of acetylcholine, a neurotransmitter .

Vergleich Mit ähnlichen Verbindungen

Corydamine is similar to other isoquinoline alkaloids such as corydaline, N-formyl this compound, hypecumine, and decumbenine B . it is unique due to its specific biological activities and the pathways it targets. These similarities and differences make this compound a valuable compound for scientific research and potential therapeutic applications .

Biologische Aktivität

Corydamine, a 3-arylisoquinoline alkaloid, has garnered attention for its significant biological activities, particularly in the context of cancer treatment. This article reviews the synthesis, biological effects, and mechanisms of action of this compound, supported by diverse research findings and case studies.

Chemical Structure and Properties

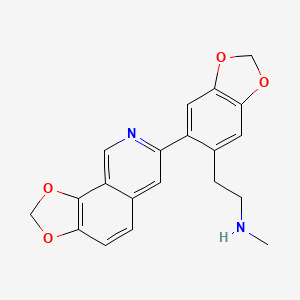

This compound is chemically classified as C20H18N2O4, with a molecular weight of 354.37 g/mol. Its structure contributes to its biological activity, particularly as a dual inhibitor of DNA topoisomerases I and II.

1. Anti-Cancer Activity

This compound has shown promising anti-cancer properties, particularly against hepatocellular carcinoma (HCC). In vitro studies demonstrated that this compound significantly inhibits the proliferation of HCC cell lines (HuH7 and LM9) with IC50 values of 9.82 μM and 6.83 μM, respectively . The compound induces cell cycle arrest at the G1/G0 phase and promotes apoptosis through the mitochondrial pathway.

Table 1: In Vitro Anti-Cancer Activity of this compound

| Cell Line | IC50 (μM) | Mechanism of Action |

|---|---|---|

| HuH7 | 9.82 | Cell cycle arrest (G1/G0 phase) |

| LM9 | 6.83 | Induction of apoptosis |

In vivo studies further support its efficacy; a 21-day therapy in LM9 xenografted nude mice at a dose of 50 mg/kg/day significantly inhibited tumor growth .

This compound acts primarily by inhibiting DNA topoisomerases I and II, which are crucial for DNA replication and transcription. This inhibition leads to the disruption of cancer cell proliferation and metastasis:

- Topoisomerase Inhibition : this compound has been identified as a potent dual inhibitor of topoisomerases, surpassing the activity of conventional chemotherapeutic agents like etoposide .

- Cell Cycle Arrest : The compound induces cell cycle arrest, preventing cancer cells from progressing through the cell cycle.

- Apoptosis Induction : It triggers apoptosis by activating intrinsic pathways, notably through the PI3K/Akt/mTOR signaling pathway .

3. Other Biological Activities

Beyond its anti-cancer effects, this compound exhibits other pharmacological activities:

- Anti-inflammatory Effects : Research indicates that this compound can suppress inflammation in murine models by inhibiting nitric oxide production and reducing pro-inflammatory cytokines .

- Antioxidant Activity : this compound has demonstrated antioxidant properties, which may contribute to its protective effects against oxidative stress in various cellular contexts .

Case Studies

A recent study highlighted the effects of this compound on HCC cells, illustrating its potential as a therapeutic agent in liver cancer treatment. The study reported that this compound not only inhibited cell growth but also reduced migration and invasion capabilities of cancer cells by downregulating matrix metalloproteinase-9 (MMP-9) .

Another case involved evaluating this compound's effects on different cancer types, including lung (A549) and gastric carcinoma (MGC-803), where it exhibited moderate cytotoxicity .

Eigenschaften

IUPAC Name |

2-[6-([1,3]dioxolo[4,5-h]isoquinolin-7-yl)-1,3-benzodioxol-5-yl]-N-methylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N2O4/c1-21-5-4-13-7-18-19(25-10-24-18)8-14(13)16-6-12-2-3-17-20(26-11-23-17)15(12)9-22-16/h2-3,6-9,21H,4-5,10-11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VWHAIQHZMVRBJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCC1=CC2=C(C=C1C3=NC=C4C(=C3)C=CC5=C4OCO5)OCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.